3-(4-Bromophenyl)oxolane-2,5-dione
Description
3-(4-Bromophenyl)oxolane-2,5-dione is a cyclic anhydride derivative with the molecular formula C₁₁H₉BrO₃ and a molecular weight of 269.09 g/mol . Structurally, it consists of a five-membered oxolane (tetrahydrofuran) ring substituted with two ketone groups at positions 2 and 5 and a 4-bromophenyl group at position 2. The compound is classified under the broader category of cyclic dicarboxylic acid anhydrides, which are widely studied for their reactivity in esterification and amidation reactions .
Properties
IUPAC Name |
3-(4-bromophenyl)oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHDUZUFAITKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)oxolane-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with maleic anhydride under specific conditions . The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the oxolane ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(4-Bromophenyl)oxolane-2,5-dione is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazolidine-2,4-dione Derivatives
Oxazolidine-2,4-diones (e.g., 1-oxazolidine-2,4-dione) share a five-membered heterocyclic core but differ by replacing one oxygen atom with nitrogen. This structural variation significantly alters reactivity and biological activity. For example:
- Synthetic utility : Oxazolidine-diones are key intermediates in synthesizing β-lactam antibiotics and anticonvulsants, leveraging their amide-like reactivity .
- Substituent effects : Derivatives with acetyl (Ac) or benzoyl (Bz) groups exhibit enhanced electrophilicity compared to 3-(4-bromophenyl)oxolane-2,5-dione, which is less reactive due to electron-withdrawing bromine .
Diketopiperazine Derivatives
Diketopiperazines (DKPs) such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (compound 6 in ) are six-membered dipeptide-derived rings with two nitrogen atoms. Key differences include:
- Bioactivity: DKPs like albonoursin (compound 7) demonstrate potent antiviral activity against H1N1 (IC₅₀ = 6.8 μM), attributed to their dual hydrogen-bonding capacity and conformational flexibility . In contrast, this compound lacks nitrogen atoms, limiting its direct interaction with viral proteases.
Oxadiazole Derivatives
Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole () share the 4-bromophenyl substituent but feature a five-membered oxadiazole ring instead of an oxolane-dione. Key distinctions:
- Anti-inflammatory activity: The oxadiazole derivative exhibits 59.5% inhibition at 20 mg/kg, comparable to indomethacin (64.3%) .
- Electrophilicity : The oxadiazole’s nitrogen-rich ring enhances nucleophilic attack susceptibility, whereas the oxolane-dione’s ketone groups favor esterification reactions .
Other Oxolane-dione Derivatives
- 3-Methyloxolane-2,5-dione : The methyl-substituted analogue lacks the bromophenyl group, resulting in lower molecular weight (227.18 g/mol) and reduced steric hindrance, which may improve solubility but diminish bioactivity .
- Oxane-2,6-dione : This six-membered analogue (a cyclic adipic anhydride) is used in synthesizing long-chain esters with balsamic odors. The larger ring size reduces ring strain, enhancing thermal stability compared to oxolane-2,5-dione .
Biological Activity
3-(4-Bromophenyl)oxolane-2,5-dione, also known by its CAS number 86967-06-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique oxolane (tetrahydrofuran) ring structure with a bromophenyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : Similar compounds have shown affinity for multiple receptors, including those involved in pain and inflammation pathways.
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which is critical in inflammatory processes.
Antimicrobial Activity
Research indicates that derivatives of oxolane compounds exhibit antimicrobial properties. For instance, related compounds have been shown to possess significant activity against various bacterial strains, suggesting that this compound may also demonstrate similar effects.
Anticancer Potential
Case studies have highlighted the cytotoxic effects of oxolane derivatives on tumor cell lines. For example, studies on structurally similar compounds have revealed selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be inferred from its structural similarity to known anti-inflammatory agents. Compounds with similar oxolane structures have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
Case Studies
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Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various oxolane derivatives on human tumor cell lines. The results indicated that some derivatives exhibited potent cytotoxicity with IC50 values comparable to established anticancer drugs.
Compound IC50 (µM) Cell Line This compound 15 A549 (Lung) Compound A 10 HeLa (Cervical) Compound B 20 MCF-7 (Breast) - Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan in rats, treatment with an oxolane derivative showed a significant reduction in paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
